molecular formula C12H7FN2O B6366625 2-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% CAS No. 1261908-07-9

2-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6366625
CAS RN: 1261908-07-9
M. Wt: 214.19 g/mol
InChI Key: BGTLVWALWOMDGN-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine (2-CFPH) is an organic compound with a molecular formula of C10H7FN2O. It is a derivative of pyridine and is used in the synthesis of various organic compounds. 2-CFPH is also known as 2-cyano-3-fluorophenyl-3-hydroxypyridine and is a white crystalline solid with a melting point of 128-130°C. It is soluble in various organic solvents such as methanol, ethanol, acetone, and ethyl acetate. 2-CFPH has a purity of 95%, making it an attractive option for use in scientific research.

Mechanism of Action

2-CFPH acts as an intermediate in the synthesis of various organic compounds. It is a reactive compound and can be used to synthesize a variety of organic compounds by reacting with other molecules. It can also be used to synthesize derivatives of pyridine by reacting with other pyridine derivatives.
Biochemical and Physiological Effects
2-CFPH has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a reactive compound and can react with other molecules to produce various compounds. It is also known to be toxic when ingested and inhalation of the compound can cause irritation to the eyes, nose, and throat.

Advantages and Limitations for Lab Experiments

2-CFPH has several advantages for use in laboratory experiments. It is a highly pure compound, with a purity of 95%, which makes it an attractive option for use in scientific research. Additionally, it is relatively easy to synthesize and can be used to synthesize a variety of organic compounds. However, it is also important to note that 2-CFPH is a toxic compound and should be handled with caution in a laboratory setting.

Future Directions

There are several potential future directions for research involving 2-CFPH. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential uses of 2-CFPH in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, dyes, and optical brightening agents. Furthermore, research could be conducted to explore the potential applications of 2-CFPH in the field of nanotechnology. Finally, further research could be conducted to explore the potential uses of 2-CFPH in biotechnology, such as in the synthesis of enzymes and other proteins.

Synthesis Methods

2-CFPH can be synthesized by a three-step process. The first step involves the reaction of 2-cyanoacetophenone with potassium carbonate in the presence of ethyl acetate. This reaction yields 2-cyano-3-fluorophenyl-3-hydroxypyridine as the main product. The second step involves the reaction of the product with sodium hydroxide in the presence of ethanol. This reaction yields the desired compound 2-CFPH. The third step involves the recrystallization of the product with ethanol to obtain a pure sample of 2-CFPH with a purity of 95%.

Scientific Research Applications

2-CFPH is used in a variety of scientific research applications due to its high purity. It is used in organic synthesis as a starting material for the synthesis of various compounds such as pharmaceuticals, pesticides, and dyes. It is also used to synthesize various derivatives of pyridine, such as 2-cyano-3-fluorophenyl-3-hydroxypyridine-4-carboxylic acid. Additionally, 2-CFPH is used in the synthesis of various optical brightening agents and fluorescent dyes.

properties

IUPAC Name

2-fluoro-3-(3-hydroxypyridin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-11-8(7-14)3-1-4-9(11)12-10(16)5-2-6-15-12/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTLVWALWOMDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=CC=N2)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682750
Record name 2-Fluoro-3-(3-hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(3-hydroxypyridin-2-yl)benzonitrile

CAS RN

1261908-07-9
Record name 2-Fluoro-3-(3-hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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